molecular formula C12H5Br3O2 B15175678 1,3,7-Tribromodibenzo-p-dioxin CAS No. 110999-49-0

1,3,7-Tribromodibenzo-p-dioxin

Cat. No.: B15175678
CAS No.: 110999-49-0
M. Wt: 420.88 g/mol
InChI Key: RIATZSLLGBMQMM-UHFFFAOYSA-N
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Description

1,3,7-Tribromodibenzo-p-dioxin (CAS 110999-49-0) is a brominated analogue of dibenzo-p-dioxin supplied as a Certified Reference Material (CRM). This product, provided at a concentration of 10 µg/mL in toluene, is essential for analytical method development, environmental monitoring, and toxicological research . It serves as a vital standard for the accurate quantification and congener-specific analysis of polybrominated dibenzo-p-dioxins (PBDDs), a class of persistent environmental contaminants often formed as unintentional by-products in combustion and industrial processes . Researchers utilize this compound to study the mechanism of action of dioxin-like compounds, which primarily involves binding to the aryl hydrocarbon (Ah) receptor . This interaction initiates a cascade of events leading to alterations in gene expression, disruption of cell growth and differentiation, and a wide spectrum of toxic and biological responses . Investigating such compounds provides insights into endocrine disruption, immunotoxicity, and the promotion of carcinogenesis . This product is intended for research use only by persons trained in the safe handling of hazardous chemicals. It is not for diagnostic or therapeutic use, or for administration to humans or animals. Please refer to the safety data sheet (SDS) prior to use. This material is highly flammable and poses specific target organ toxicity upon exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110999-49-0

Molecular Formula

C12H5Br3O2

Molecular Weight

420.88 g/mol

IUPAC Name

1,3,7-tribromodibenzo-p-dioxin

InChI

InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H

InChI Key

RIATZSLLGBMQMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(O2)C(=CC(=C3)Br)Br

Origin of Product

United States

Formation Pathways and Mechanisms of 1,3,7 Tribromodibenzo P Dioxin

Unintentional Formation Processes

The formation of 1,3,7-Tribromodibenzo-p-dioxin is largely an unintended consequence of human activities. These processes can be broadly categorized into thermal and combustion sources and chemical reaction byproducts.

Thermal Processes and Combustion Sources

High-temperature environments, particularly during the combustion of materials containing bromine, provide a fertile ground for the formation of polybrominated dibenzo-p-dioxins (PBDDs), including the 1,3,7-tribromo congener.

Brominated flame retardants (BFRs) are widely used in plastics, textiles, and electronic equipment to reduce flammability. osti.gov However, the incineration of waste containing these BFRs can lead to the formation of PBDDs and their furan (B31954) counterparts (PBDFs). nih.govdioxin20xx.org The structural similarities between PBDDs and the more extensively studied polychlorinated dibenzo-p-dioxins (PCDDs) suggest comparable formation pathways. nih.govresearchgate.net

During incineration, BFRs can act as precursors for PBDD formation. nih.gov The thermal degradation of BFRs releases bromine radicals, which can then react with other organic molecules to form the dibenzo-p-dioxin (B167043) backbone. Subsequent bromination leads to the various PBDD congeners, including this compound. Studies have shown that while the presence of bromine-containing waste does not necessarily increase the total amount of halogenated dioxins and furans, it does lead to the formation of mixed halogenated congeners. osti.gov The majority of these mixed congeners typically contain one bromine atom, though species with two or three bromine atoms have also been detected, albeit rarely. osti.gov

The informal and often uncontrolled recycling of electronic waste (e-waste) is a significant source of PBDD emissions. cleanproduction.orgnih.gov E-waste is laden with BFRs, particularly in plastic casings and circuit boards. cleanproduction.org Primitive recycling methods, such as open burning to recover valuable metals, create ideal conditions for the formation of PBDDs and mixed halogenated dioxins. cleanproduction.orgsciencedaily.com

Research conducted at e-waste recycling sites has revealed high concentrations of PBDDs and polybrominated dibenzofurans (PBDFs) in soil and air. cleanproduction.orgnih.gov The composition profiles of these pollutants often suggest that PBDFs are generated from the thermal degradation of polybrominated diphenyl ethers (PBDEs), a common type of BFR, and that mixed halogenated dioxins (PXDDs) can be formed through subsequent bromine-to-chlorine exchange. sciencedaily.com The lower temperatures associated with open burning, compared to controlled incineration, can favor the formation of PBDD congeners with higher bromine-to-chlorine ratios. greenpeace.to

The simultaneous presence of both bromine and chlorine sources during combustion, a common scenario in waste incineration and e-waste burning, leads to the formation of mixed polybromochloro-dibenzo-p-dioxins (PBCDDs or PXDDs). nih.govgreenpeace.to E-waste, for instance, contains both BFRs and chlorinated materials like polyvinyl chloride (PVC). cleanproduction.org

The formation of these mixed halogenated congeners can occur through various pathways. Elemental bromine (Br2) can facilitate the chlorination of organic compounds through a process of bromination followed by a bromine-chlorine exchange. nih.gov The easier loss of bromine compared to chlorine during photolytic degradation can also result in the formation of chlorinated dioxins from mixed halogenated precursors. inchem.org Studies have shown that in mixed halogen environments, the resulting dioxin/furan profile is a complex mixture of chlorinated, brominated, and mixed halogenated species. greenpeace.to

Chemical Reaction Pathways during Industrial Production

Beyond combustion, this compound can also be formed as an impurity during the synthesis of certain brominated organic chemicals.

Similar to how 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is an unintentional byproduct in the manufacturing of certain chlorinated phenols and herbicides, PBDDs can be formed during the production of brominated organic compounds. epa.govwikipedia.orgcdc.gov The synthesis of these chemicals can sometimes lead to the unintended condensation of precursor molecules, resulting in the formation of the dibenzo-p-dioxin structure, which is then brominated. researchgate.net

While specific data on the formation of this compound as a byproduct in the synthesis of particular brominated chemicals is less documented than for its chlorinated counterpart, the underlying chemical principles are analogous. The potential for PBDD formation exists in any process involving the high-temperature synthesis or degradation of brominated aromatic compounds. dioxin20xx.org

Formation during Plastics Production and Presence in Consumer Products

Polybrominated dibenzo-p-dioxins (PBDDs) and their furan counterparts (PBDFs), including this compound, are not intentionally produced but are formed as unintentional byproducts during various industrial processes. A significant pathway for their formation is during the production of brominated flame retardants (BFRs), which are additives used in a wide array of plastic products to reduce their flammability. ipen.orgresearchgate.net The thermal stress that plastic waste containing BFRs undergoes during reprocessing, such as shredding, melting, and reshaping, can also lead to the formation of PBDD/Fs. ipen.org

Consequently, these toxic compounds have been detected in consumer products, particularly those made from recycled plastics. A study of nine consumer products made from recycled plastics found PBDD/Fs in all samples. ipen.org This indicates a potential pathway for human and environmental exposure through everyday items. The presence of these compounds in consumer goods is a direct consequence of their formation during the lifecycle of BFR-treated plastics, from initial production to recycling. ipen.org

Environmental Transformation Pathways

Once released into the environment, this compound can undergo various transformation processes. These pathways are crucial in determining its persistence, fate, and potential for exposure.

Photochemical Degradation Mechanisms

Sunlight plays a significant role in the transformation of dioxins in the environment. nih.gov Photochemical degradation involves several mechanisms that can either break down the compound or transform it into other, sometimes equally or more toxic, substances.

Direct photolysis is a process where a chemical is broken down by absorbing light energy. Studies on chlorinated dioxins (PCDDs) have shown that they can be degraded through direct photolysis. nih.gov This process typically involves the cleavage of the carbon-halogen bond (C-X cleavage). nih.gov For this compound, this would involve the breaking of the carbon-bromine bonds upon absorption of solar radiation. The rate of direct photolysis for dioxins is generally faster for furans than for dioxins and is influenced by the number and position of the halogen atoms. nih.gov Despite the known persistence of many dioxins, some congeners are subject to rapid photolytic decomposition under sunlight. researchgate.net

In the environment, photochemically produced reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (·OH), can contribute to the degradation of persistent organic pollutants. nih.govrsc.org These highly reactive species can oxidize a wide range of organic compounds. For instance, hydroxyl radicals are known to react with aromatic compounds, and singlet oxygen can participate in oxidation reactions. nih.gov The interaction of this compound with these reactive species can lead to its transformation, although the specific reaction pathways and products for this particular congener require further detailed investigation. The generation of these reactive species is often mediated by dissolved organic matter in natural waters, which absorbs sunlight and transfers the energy to create these oxidants. rsc.org

An important indirect pathway for the formation of PBDDs like this compound in the environment is the photochemical transformation of precursor compounds. ethz.ch Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are metabolites and degradation products of polybrominated diphenyl ethers (PBDEs), have been identified as significant precursors. researchgate.netnih.gov

Under simulated solar light, OH-PBDEs can undergo intramolecular cyclization to form PBDDs. ethz.ch For example, the photolysis of certain OH-PBDEs has been shown to yield various PBDD congeners. This transformation process highlights a significant environmental source of PBDDs, turning less toxic or non-dioxin-like compounds into highly toxic dioxin-like compounds through the action of sunlight.

Table 1: Photochemical Formation of PBDDs from OH-PBDEs

Precursor CompoundResulting Product(s)Environmental Matrix
Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs)Polybrominated Dibenzo-p-dioxins (PBDDs)Aquatic environments

This table illustrates the general photochemical transformation of OH-PBDEs to PBDDs in the presence of sunlight.

Abiotic Formation Mediated by Environmental Matrices

The formation of dioxins is not limited to industrial processes or photochemical reactions in the water column. Abiotic formation, meaning formation without the involvement of living organisms, can also occur in environmental matrices such as soil and sediment. who.int While specific studies on the abiotic formation of this compound in environmental matrices are limited, the general mechanisms for dioxin formation are instructive.

These processes can be catalyzed by mineral surfaces or involve reactions within the organic matter of the soil or sediment. For example, the presence of metal ions, such as copper, can catalyze the condensation of precursor compounds like bromophenols to form PBDDs at ambient temperatures. The vast reservoirs of precursor compounds from industrial activities and their subsequent deposition in soils and sediments create the potential for long-term, slow-release formation of dioxins within these environmental compartments.

Oxidation by Metal Oxides (e.g., Iron and Manganese Oxides)

Abiotic pathways for the formation of polybrominated dibenzo-p-dioxins (PBDDs) include the oxidation of brominated precursors catalyzed by naturally occurring metal oxides. Research has demonstrated that iron and manganese oxides, which are common components of soils and sediments, can facilitate the transformation of certain brominated compounds into PBDDs. nih.gov

Studies have specifically investigated the role of goethite (an iron oxide) and manganese oxide (MnOx) in the formation of PBDD/Fs from hydroxylated polybrominated diphenyl ethers (OH-PBDEs). nih.gov While this research focused on the formation of the isomer 1,3,8-tribromodibenzo-p-dioxin (B13790085) (1,3,8-TrBDD), the mechanisms are considered relevant for other PBDD congeners. The process involves the oxidative transformation of OH-PBDEs, where the metal oxides act as catalysts. nih.gov The conversion rates are notable, with MnOx showing higher efficiency than goethite under dry conditions. For instance, in one study, MnOx converted 3.77% of the precursor 2'-OH-BDE-68 into 1,3,8-TrBDD within four days. nih.gov The presence of water, however, has been found to significantly inhibit the formation of these dioxins. nih.gov

The proposed mechanism involves the release of iron and manganese ions during the transformation of the OH-PBDEs. nih.gov This abiotic route is considered a potential source of PBDD/Fs in environments where both OH-PBDEs and metal oxides are prevalent. nih.gov

Table 1: Transformation of 2'-OH-BDE-68 to 1,3,8-TrBDD by Metal Oxides This table is based on data for a closely related isomer and illustrates the catalytic potential of metal oxides.

Biogenic and Biosynthesis Routes

Evidence strongly suggests that a significant portion of PBDDs in the environment, particularly in marine ecosystems, originates from natural biogenic processes rather than anthropogenic sources. nih.gov

Synthesis by Marine Organisms (e.g., Red Algae)

Marine organisms are known to naturally produce a wide array of halogenated compounds. oecd.org Specifically, the formation of PBDDs, including 1,3,7-TBDD, has been linked to enzymatic processes in marine systems. nih.gov Research has shown that the oxidative coupling of 2,4,6-tribromophenol (B41969) (2,4,6-TBP), a substance abundantly formed naturally in marine environments, can be catalyzed by bromoperoxidase enzymes. nih.gov These enzymes are found in various marine species, including red algae. nih.gov

In laboratory studies, the bromoperoxidase-mediated dimerization of 2,4,6-TBP yielded several PBDD congeners. nih.gov While 1,3,6,8-tetrabromodibenzo-p-dioxin (B13652457) was a major product, 1,3,7-TBDD was also frequently formed, albeit in lower yields. The formation of these compounds through enzymatic reactions from naturally available precursors supports the theory that PBDDs are formed naturally in marine ecosystems. nih.gov

Table 2: PBDD Congeners Formed via Bromoperoxidase-Catalyzed Dimerization of 2,4,6-Tribromophenol

Smiles Rearrangement Mechanisms in Biological Systems

The Smiles rearrangement is a type of intramolecular nucleophilic aromatic substitution that can lead to the formation of diaryl ethers and related structures, including the dibenzo-p-dioxin core. nih.gov In the context of PBDD biosynthesis, the Smiles rearrangement is a proposed mechanism that can explain the formation of specific congeners that are not formed by direct dimerization of precursors. nih.gov

Following the initial enzymatic coupling of bromophenols, an intermediate compound may be formed that is suitable for a Smiles rearrangement. This intramolecular rearrangement would involve one of the aromatic rings attacking the other, displacing a substituent and leading to the cyclization that forms the second ether linkage of the dioxin structure. nih.govnih.gov This pathway is considered a probable route for the formation of certain PBDD congeners, including 1,3,7-TBDD, in biological systems where direct condensation of precursors does not lead to the observed substitution pattern. nih.gov

Environmental Occurrence, Distribution, and Fate of 1,3,7 Tribromodibenzo P Dioxin

Ubiquity and Environmental Compartmentalization

1,3,7-Tribromodibenzo-p-dioxin (1,3,7-TriBDD) is a naturally occurring brominated dioxin. Unlike its chlorinated counterparts which are often byproducts of industrial processes, some brominated dioxins are synthesized by marine organisms such as red algae. nih.gov As a persistent organic pollutant (POP), 1,3,7-TriBDD resists degradation and can be found in various environmental compartments across the globe. iss.itwho.int Its lipophilic (fat-loving) nature facilitates its accumulation in the fatty tissues of organisms. who.intnih.gov

Due to its persistence, 1,3,7-TriBDD is subject to long-range environmental transport, allowing it to be detected in locations far from its original source. who.int The primary environmental sinks for dioxins, including 1,3,7-TriBDD, are soils and sediments. who.intepa.gov From these matrices, it can enter the food chain.

Occurrence in Specific Environmental Matrices

The marine environment is a significant reservoir for 1,3,7-TriBDD. nih.gov It has been detected in marine sediments, which act as a long-term sink for this and other persistent organic pollutants. epa.govnih.gov From the sediments, it can be taken up by benthic organisms and enter the marine food web.

Mussels, being filter feeders, can accumulate 1,3,7-TriBDD from the surrounding water and particulate matter. nih.goviss.it This makes them effective bioindicators for monitoring the presence of such contaminants in marine ecosystems. fomb.org Consequently, fish that prey on mussels and other marine organisms also accumulate 1,3,7-TriBDD in their tissues. nih.govepa.gov The compound has been specifically identified in mussels and fish, indicating its bioavailability in marine ecosystems. nih.gov

Concentration of Dioxin-Like Compounds in Marine Biota

Sample TypeLocationCompoundConcentrationReference
MusselsTaranto, Italy (Ionian Sea)DioxinsMedian: 1.43 pg WHO-TEQ/g ww iss.it
FishVarious U.S. sites2,3,7,8-TCDFMax: 404 ppt, Mean: 13.6 ppt epa.gov
FishVarious U.S. sites1,2,3,4,6,7,8-HpCDDMax: 249 ppt, Mean: 10.5 ppt epa.gov

In terrestrial environments, soil is a primary reservoir for dioxins. who.intnih.gov The strong adsorption of 1,3,7-TriBDD to soil particles limits its leaching into groundwater. epa.gov However, soil contamination can lead to uptake by plants and soil-dwelling organisms, providing a pathway for entry into terrestrial food chains. nih.govnih.gov The persistence of dioxins in soil can range from years to decades, making soil a long-term source of contamination. epa.gov

While dioxins have low volatility, they can be transported over long distances in the atmosphere while adsorbed to particulate matter. epa.govcdc.gov This atmospheric transport is a key mechanism for the global distribution of these compounds, leading to their presence in even remote ecosystems. who.int The primary sources of atmospheric dioxins include industrial emissions and combustion processes, though natural sources like volcanic eruptions and forest fires also contribute. who.intontosight.ai Once in the atmosphere, these particles can be removed by wet and dry deposition, contaminating soil and water bodies. epa.gov

Due to its lipophilic and persistent nature, 1,3,7-TriBDD bioaccumulates and biomagnifies in food chains. nih.govwho.int This means that its concentration increases in organisms at successively higher trophic levels. who.int For the general population, the primary route of exposure to dioxins is through the diet, with over 90% of exposure coming from the consumption of animal products. who.intepa.gov

1,3,7-TriBDD has been detected in animal products intended for human consumption. Its presence in broiler fat and eggs is a documented concern. nih.govnih.gov Contaminated animal feed is often the source of this contamination. nih.govmdpi.com Studies have shown the transfer of dioxins from feed to the fatty tissues of broilers and into eggs. nih.govresearchgate.netosti.gov

Concentration of Brominated Dioxins in Animal Products

Sample TypeCompoundConcentrationReference
High Broiler Fat Pool2,3,7,8-TBDF31 pg/g fat nih.gov
Egg Pool (High Response)2,3,7,8-TBDF26 pg/g fat nih.gov

Contamination in Food Chains

Feed Additives as Potential Sources

While research directly identifying this compound in feed additives is limited, studies on other brominated dioxins provide a basis for considering this as a potential pathway for environmental contamination. Brominated dioxins have been detected in feed components like choline (B1196258) chloride. mdpi.com Although the levels of some brominated dioxins, such as 2,3,7,8-TBDF, found in these additives were considered too low to result in detectable concentrations in poultry products, their presence highlights the possibility of feed additives as a source of various brominated dioxins. mdpi.com

Environmental Persistence and Degradation

The environmental fate of this compound is governed by its chemical stability and its susceptibility to various degradation processes.

Chemical Stability and Half-life Considerations

Photolytic and Thermal Degradation in Environmental Contexts

Photodegradation, or the breakdown of compounds by light, is a significant transformation process for dioxins on terrestrial surfaces. epa.gov For instance, TCDD has been shown to decompose when exposed to ultraviolet light, including sunlight. nih.govcdc.gov Studies on TCDD have shown that its photolysis half-life at the water's surface can vary from 21 hours in summer to 118 hours in winter, though this rate decreases significantly with water depth. epa.gov This suggests that photolytic degradation of this compound is likely to occur, particularly in sunlit surface waters.

Thermal degradation, which involves breakdown by heat, is another potential degradation pathway. Dioxins are generally stable to heat, but their production during processes like waste incineration can be minimized by increasing combustion temperatures. cdc.gov

Environmental Metabolism and Biotransformation

Microorganisms play a role in the breakdown of dioxins in the environment. Some fungi, for example, have been shown to biotransform certain chlorinated dioxins. The white-rot fungus Phlebia lindtneri can transform various trichloro- and tetrachlorodibenzo-p-dioxins into hydroxylated and methoxylated compounds. nih.gov The rate and extent of this degradation are dependent on the specific pattern of chlorine substitution on the dioxin molecule. nih.gov For instance, some tetrachlorodibenzo-p-dioxin isomers were degraded while others were not. nih.gov While specific studies on the microbial degradation of this compound are not available, these findings suggest that similar biotransformation processes could potentially occur for brominated dioxins.

Bioaccumulation and Biota Retention

Due to their lipophilic (fat-loving) nature, dioxins have a high potential to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. epa.gov

Accumulation in Aquatic Organisms (e.g., Mussels, Fish)

Studies have demonstrated the accumulation of dioxins in various aquatic organisms. Mussels, for example, have been used as effective biomonitors for dioxin and furan (B31954) contamination in aquatic environments. fomb.org They have been shown to accumulate a wider range of dioxin and furan congeners compared to fish in some studies. fomb.org

Fish also accumulate dioxins from their environment and diet. Research on TCDD has shown significant bioaccumulation in fish species downstream from industrial sources like pulp and paper mills. nih.gov Bioaccumulation factors (BAFs), which measure the accumulation of a chemical in an organism relative to its concentration in the surrounding water, have been found to be substantial for TCDD in various fish species. nih.gov For instance, mean BAFs for TCDD ranged from 3,000 to 106,000 for different fish species in Maine rivers. nih.gov

A study on this compound specifically noted its accumulation in mussels and fish, which exposes their predators, such as marine birds, to this compound. nih.gov The developing cardiovascular system of organisms is particularly sensitive to many environmental pollutants, including dioxins. researchgate.net

Interactive Table: Bioaccumulation of Dioxins in Aquatic Organisms

OrganismCompoundLocation/StudyKey Findings
MusselsDioxins and FuransKennebec RiverAccumulated a wider range of congeners than fish. fomb.org
MusselsDioxins and PCBsTaranto, ItalyHigher concentrations found in specific areas and seasons. iss.it
Fish (various species)2,3,7,8-TCDDMaine RiversMean BAFs ranged from 3,000 to 106,000 depending on the species. nih.gov
Mussels and Fish1,3,7-TriBDDMarine EnvironmentAccumulation leads to exposure in predator species like marine birds. nih.gov

Trophic Transfer and Accumulation in Predators (e.g., Marine Birds)

The transfer and magnification of persistent organic pollutants through food webs, known as trophic transfer and biomagnification, are critical processes that determine the exposure levels for top predators. For PBDDs, including 1,3,7-TBDD, this pathway is of significant concern, particularly in marine ecosystems.

Research Findings:

Studies have confirmed the presence of PBDDs in various marine organisms, indicating their bioavailability and potential for trophic transfer. Research in the Baltic Sea, for instance, has revealed the presence of PBDDs in fish, mussels, and shellfish. acs.orgnih.gov Notably, these studies have suggested that unlike their chlorinated counterparts which are primarily of anthropogenic origin, some PBDDs may be naturally produced, exhibiting different spatial distribution patterns. acs.org

In Scottish shellfish, a study detected a range of brominated and chlorinated contaminants. The findings indicated that the levels of brominated furans were predominant over brominated dioxins. Of particular relevance is the observation of relatively high levels of tri-brominated congeners, the group to which 1,3,7-TBDD belongs. nih.gov This suggests that lower-brominated dioxins can be a significant component of the PBDD profile in marine invertebrates, which form the base of the food chain for many marine predators.

Data from unhatched osprey eggs collected over several decades in Finland provided insights into the temporal trends and congener profiles of various halogenated compounds. While the dominant PCDD/F congeners were identified as 2,3,4,7,8-PeCDF and 1,2,3,6,7,8-HxCDD, the study highlights the congener-specific nature of accumulation in avian predators. dntb.gov.ua Although specific data for 1,3,7-TBDD was not reported, the principle of differential accumulation based on congener structure is well-established for dioxin-like compounds. researchgate.net

The general mechanism of trophic transfer for lipophilic compounds like PBDDs involves their accumulation in the fatty tissues of organisms. As predators consume prey, these compounds are transferred and can become increasingly concentrated at higher trophic levels. Marine birds, being top predators in many aquatic food webs, are particularly susceptible to the biomagnification of such persistent and bioaccumulative substances. researchgate.netresearchgate.net

Table 1: Occurrence of PBDD Congener Groups in Marine Biota

Location/StudySample TypeDetected PBDD Congener GroupsKey Findings
Baltic SeaFish, Mussels, ShellfishPolybrominated dibenzo-p-dioxinsLevels were higher in marine vs. freshwater environments; suggests possible natural production. acs.orgnih.gov
ScotlandMussels, Oysters, ScallopsTri-brominated congeners notedLevels of brominated furans predominated over brominated dioxins; relatively high levels of tri-brominated congeners were observed. nih.gov
FinlandOsprey EggsPentachloro- and Hexachloro-dibenzodioxinsDominant congeners were 2,3,4,7,8-PeCDF and 1,2,3,6,7,8-HxCDD, demonstrating congener-specific accumulation. dntb.gov.ua

Note: Specific concentration data for this compound in marine birds is limited in the reviewed literature. The table presents findings for broader PBDD groups.

Mechanisms of Bioaccumulation in Mammalian Systems

The bioaccumulation of 1,3,7-TBDD in mammalian systems is governed by its physicochemical properties and the physiological characteristics of the organism. As a lipophilic ("fat-loving") compound, its tendency to accumulate in fatty tissues is a primary driver of its persistence in the body.

Research Findings:

The fundamental mechanism underlying the bioaccumulation of dioxin-like compounds, including PBDDs, is their high lipid solubility and resistance to metabolic degradation. cawood.co.uk Once absorbed, these compounds are partitioned into adipose tissues and other lipid-rich compartments of the body.

The toxic effects of many dioxin-like compounds are mediated through the aryl hydrocarbon (Ah) receptor, a protein present in the cells of vertebrates. nih.gov The binding of a dioxin molecule to the Ah receptor can trigger a cascade of cellular and genetic responses. It is presumed that brominated dioxins like 1,3,7-TBDD exert their biological effects through a similar mechanism. The persistence and bioaccumulation of these compounds are thus of toxicological significance.

Evidence of PBDD/F occurrence has been found in a variety of biological matrices, including human tissues. nih.gov Their presence is often linked to their use as impurities in commercial brominated flame retardant products. This indicates that mammals, including humans, are exposed to and can accumulate these compounds.

Studies on marine mammals have also documented the presence of PBDDs. For instance, research on Mediterranean striped dolphins has shown bioaccumulation of these contaminants. unisi.it As top predators, marine mammals are prone to accumulating high concentrations of persistent organic pollutants from their diet.

While detailed mechanistic studies specifically on 1,3,7-TBDD are not widely available, the principles of bioaccumulation for hydrophobic, persistent chemicals are well-established. The rate and extent of bioaccumulation will depend on factors such as the organism's diet, metabolic rate, and the specific properties of the 1,3,7-TBDD congener.

Long-Range Environmental Transport Potential

The potential for a chemical to be transported over long distances from its source is a key factor in its global distribution and its ability to contaminate remote ecosystems. For PBDDs, including 1,3,7-TBDD, atmospheric transport is a primary pathway for long-range environmental distribution.

Research Findings:

Like other persistent organic pollutants, PBDDs can be subject to long-range atmospheric transport. researchgate.net This process involves the volatilization of the compound into the atmosphere, its transport with air currents, and its subsequent deposition in distant locations.

Studies on the structurally similar polybrominated diphenyl ethers (PBDEs), which can be precursors to PBDDs, have shown that the potential for long-range transport is related to the degree of bromination. researchgate.net Less brominated congeners are generally more volatile and thus have a higher potential for atmospheric transport compared to their more heavily brominated counterparts. This suggests that a tri-brominated congener like 1,3,7-TBDD would have a greater potential for long-range transport than, for example, an octa-brominated congener.

Atmospheric monitoring has confirmed the presence of PBDD/Fs in various environmental settings, including rural, urban, and industrial areas, which points to their dispersal via the atmosphere. nih.govresearchgate.net The detection of these compounds in locations far from known sources is strong evidence of their capacity for long-range transport.

While specific modeling studies for 1,3,7-TBDD are scarce, the general principles of long-range transport for semi-volatile organic compounds are well understood. The persistence of the compound in the atmosphere, its partitioning between the gas and particle phases, and its deposition rates are all critical parameters. Given its presumed properties as a semi-volatile and persistent compound, 1,3,7-TBDD is expected to be capable of long-range environmental transport, potentially leading to its presence in remote regions such as the Arctic.

Table 2: Factors Influencing the Long-Range Transport Potential of PBDDs

FactorInfluence on Long-Range TransportRelevance to this compound
Volatility Higher volatility facilitates entry into the atmosphere.As a tri-brominated congener, it is expected to be more volatile than higher-brominated PBDDs. researchgate.net
Persistence Resistance to degradation allows for longer atmospheric residence time.Dioxins are known for their persistence, suggesting a long atmospheric half-life. cawood.co.uk
Gas-Particle Partitioning Distribution between gas and particulate phases affects transport distance and deposition.This partitioning is temperature-dependent and influences deposition patterns.
Deposition Wet and dry deposition remove the compound from the atmosphere.The efficiency of deposition processes will determine the extent of its transport.

Analytical Methodologies for 1,3,7 Tribromodibenzo P Dioxin

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,3,7-Tribromodibenzo-p-dioxin is the effective extraction of the analyte from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample.

The extraction of this compound from various matrices requires specific approaches to ensure efficient recovery of the analyte.

Air: For ambient air samples, high-volume samplers are typically used to collect particulate and vapor-phase PBDDs over a 24-hour period. epa.gov The US EPA Method TO-9A, for instance, describes the collection of polyhalogenated dioxins and furans from ambient air, which can be adapted for brominated compounds. epa.gov

Sediment and Soil: Extraction from solid matrices like sediment and soil often involves methods like Soxhlet extraction with a suitable organic solvent such as benzene (B151609) or toluene. epa.gov To enhance extraction efficiency, the sample is often mixed with a drying agent like anhydrous sodium sulfate. epa.gov Accelerated Solvent Extraction (ASE), a technique that uses elevated temperatures and pressures, has also been demonstrated as a rapid and efficient alternative to traditional methods, minimizing solvent consumption. thermofisher.com

Biota and Food: For biological tissues and food samples, which have high-fat content, the extraction process is more complex. It typically begins with the extraction of lipids from the sample. For instance, in the analysis of bovine fat and milk, solvent extraction is a primary step. nih.gov For various food and animal feed products, the fat is first extracted either manually or using an automated system like a SpeedExtractor before further cleanup and analysis. shimadzu.com

Aqueous Matrices: For water samples, traditional liquid-liquid extraction (LLE) with a solvent like methylene (B1212753) chloride has been used. epa.gov However, LLE can be inefficient for large sample volumes and prone to emulsion formation. biotage.comresearchgate.net Solid-phase extraction (SPE) using disks, such as divinylbenzene (B73037) (DVB) packed disks, offers a more efficient and automated alternative. biotage.comresearchgate.net SPE disks can handle large sample volumes, retain the dioxin compounds, and allow for the simultaneous extraction of any particle-bound analytes, providing a "whole sample" analysis. biotage.com

Following extraction, the sample extract contains a multitude of co-extracted compounds that can interfere with the final analysis. Therefore, a rigorous cleanup procedure is essential to isolate the target this compound from these interferences.

Multi-step column chromatography is a common approach for cleanup. A combination of different adsorbent materials is often used to remove specific classes of interfering compounds. For example, a multi-layer silica (B1680970) gel column can be used, which may be treated with sulfuric acid to remove oxidizable substances. nih.gov Alumina and Florisil (B1214189) columns are also frequently employed for further purification. nih.govnih.gov For instance, a neutral cleanup method for bovine fat and milk involves liquid adsorption chromatography on magnesia-Celite 545, alumina, and Florisil. nih.gov In some procedures, the extract is subjected to an acid-base washing treatment before column chromatography. epa.gov

A significant challenge in the analysis of PBDDs is their separation from polybrominated diphenyl ethers (PBDEs), which are often present in much higher concentrations in environmental and biological samples and can interfere with the analysis. The cleanup procedure must be designed to effectively separate these two classes of compounds. Carbon-based sorbents are particularly effective for this separation. For example, a cleanup procedure using a carbon column can be employed to separate PBDDs from PBDEs. In a study on the effects of PBDEs, a commercial pentabrominated diphenyl ether mixture (DE-71) was cleaned up using carbon fractionation to remove possible planar contaminants, which would include PBDDs. nih.gov

Clean-up Procedures for Complex Matrices

Chromatographic and Spectrometric Analysis

The final step in the analytical process is the instrumental analysis, which provides the necessary separation and detection of this compound.

High-Resolution Gas Chromatography (HRGC) is the standard technique for separating individual PBDD congeners from each other. waters.com The use of capillary columns with specific stationary phases allows for the separation of closely related isomers. nih.govepa.gov For chlorinated dioxins, specific columns like the SP-2330 have been shown to resolve the highly toxic 2,3,7,8-TCDD from its other 21 isomers, and similar principles apply to the separation of brominated congeners. epa.gov The gas chromatograph is programmed with a specific temperature ramp to ensure optimal separation of the compounds as they pass through the column.

Coupling HRGC with High-Resolution Mass Spectrometry (HRMS) is the definitive method for the detection and quantification of PBDDs. waters.com HRMS provides the high sensitivity and selectivity required to measure the extremely low concentrations of these compounds found in environmental samples. waters.com The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where it is set to detect the specific molecular ions and fragment ions characteristic of this compound. The use of isotopically labeled internal standards, such as 13C-labeled analogs, is crucial for accurate quantification through the isotope dilution method. epa.gov This approach corrects for any losses of the analyte during the sample preparation and analysis process. epa.gov The combination of retention time matching from the HRGC and the detection of specific ions with their correct isotopic ratios by the HRMS provides a high degree of confidence in the identification and quantification of the target compound. nih.gov

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the accurate quantification of trace-level compounds, including polybrominated dibenzo-p-dioxins (PBDDs) like 1,3,7-TBDD. osti.govresearchgate.net This method is considered a primary method of measurement due to its high accuracy and precision. researchgate.net The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the target analyte, often referred to as a "spike" or internal standard, to a sample prior to any extraction or cleanup steps. osti.gov For the analysis of 1,3,7-TBDD, a ¹³C-labeled version of the molecule would be the ideal internal standard.

The core of the IDMS method is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave in the same manner throughout the entire analytical procedure, including extraction, cleanup, and derivatization. epa.gov Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the labeled standard.

After sample preparation, the extract is analyzed by a mass spectrometer, typically a gas chromatograph coupled with a mass spectrometer (GC-MS). The instrument measures the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. osti.gov Since the amount of labeled standard added is known, this measured ratio allows for the precise calculation of the concentration of the native 1,3,7-TBDD in the original sample, effectively correcting for any procedural losses and matrix effects. epa.gov While traditionally performed with high-resolution mass spectrometry (HRMS), the use of tandem mass spectrometry (GC-MS/MS) has also been accepted as a confirmatory method for related dioxin compounds. jenck.com

Quality Assurance and Quality Control (QA/QC) in PBDD Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential for generating reliable and legally defensible data in the analysis of PBDDs. iges.or.jp These two concepts, while related, are distinct.

Quality Assurance (QA) is a proactive, process-oriented approach. It encompasses the planned and systematic activities implemented within the quality system to provide confidence that the analytical process will fulfill all quality requirements. asq.orgsafetyculture.comqualio.com For PBDD analysis, this includes developing a comprehensive QA/QC plan, creating detailed Standard Operating Procedures (SOPs), personnel training, and scheduling regular instrument maintenance and calibration. iges.or.jpqualio.com

Quality Control (QC) is a reactive, product-oriented approach. It involves the routine technical activities and measurements used to verify that the analytical results meet the predefined quality standards. asq.orgsafetyculture.comqualio.com QC procedures are designed to detect, identify, and correct errors during the analytical process. iges.or.jp Key QC activities in PBDD analysis include the analysis of method blanks, laboratory control samples, matrix spikes, and duplicates to ensure data integrity, correctness, and completeness. iges.or.jp

Essentially, QA aims to prevent defects in the analytical process, while QC serves to identify and correct any defects in the analytical output. safetyculture.com

Use of Labeled Standards (e.g., ¹³C-labeled PBDDs)

The use of stable, isotopically labeled standards is a cornerstone of modern QA/QC in the analysis of PBDDs and related compounds. nih.gov As central to the IDMS technique, carbon-13 labeled (¹³C-labeled) analogues of the target PBDD congeners, such as ¹³C-1,3,7-TBDD, are added to every sample at the very beginning of the analytical process.

The key advantage of using a ¹³C-labeled standard is its near-identical chemical and physical properties to the native (¹²C) compound. nih.gov This ensures that it experiences the same potential for loss during the multi-step extraction and cleanup procedures required for complex matrices like soil, sediment, or biological tissues. By measuring the recovery of the ¹³C-labeled standard, analysts can accurately correct for the loss of the native analyte, leading to highly accurate quantification. epa.gov This approach is crucial for achieving the low detection limits and high precision required for environmental monitoring.

Calibration and Quantitation Strategies

Accurate quantitation in PBDD analysis relies on proper calibration strategies, which are intrinsically linked to the isotope dilution method. nih.gov The process typically involves creating a multi-point calibration curve. A series of calibration standards are prepared containing known concentrations of the native 1,3,7-TBDD, while a constant, known amount of the ¹³C-labeled internal standard is added to each. jenck.com

When these standards are analyzed by GC-MS, the instrument measures the response for both the native and the labeled compound. A calibration curve is then constructed by plotting the ratio of the native analyte's response to the internal standard's response against the concentration of the native analyte. This curve establishes the quantitative relationship between the response ratio and the concentration. jenck.com

When an actual sample (which has also been spiked with the same amount of ¹³C-labeled internal standard) is analyzed, its response ratio is measured. The concentration of 1,3,7-TBDD in the sample extract is then calculated by applying this response ratio to the calibration curve. This strategy ensures that the quantitation is independent of variations in injection volume or instrument sensitivity, as the internal standard provides a constant reference point within each analysis.

Bioanalytical Screening Methods

While instrumental methods like GC-MS provide definitive, congener-specific quantification, they can be time-consuming and expensive for analyzing a large number of samples. Bioanalytical screening methods offer a cost-effective, high-throughput alternative for preliminary assessment. dffe.gov.zanih.gov These methods detect compounds based on a shared biological mechanism of action. nih.gov

Dioxin-Responsive Chemical Activated Luciferase Gene Expression (DR CALUX) Bioassay

The Dioxin-Responsive Chemical Activated Luciferase Gene Expression (DR-CALUX) bioassay is a widely used cell-based screening tool for detecting dioxins and dioxin-like compounds, which would include 1,3,7-TBDD. nih.govrsc.org The assay utilizes genetically modified cells, typically a rat hepatoma cell line (H4IIE), that contain the firefly luciferase gene coupled to Dioxin Responsive Elements (DREs). biodetectionsystems.com

The principle of the assay is based on the aryl hydrocarbon receptor (AhR) signaling pathway. rsc.org

Dioxin-like compounds, such as 1,3,7-TBDD, in a sample extract enter the cells and bind to the AhR.

This ligand-receptor complex then translocates to the nucleus and binds to the DREs.

This binding event activates the transcription of the adjacent luciferase reporter gene. biodetectionsystems.comresearchgate.net

The cells produce the enzyme luciferase, which, upon the addition of its substrate (luciferin), generates light (bioluminescence). biodetectionsystems.com

The amount of light produced is measured by a luminometer and is proportional to the total concentration and potency of all the AhR-binding compounds in the sample. biodetectionsystems.com

The results are typically expressed as Bioanalytical Equivalents (BEQ), which represent the total dioxin-like activity of the sample relative to a standard reference compound, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). biodetectionsystems.com

DR-CALUX Bioassay: Principle of Operation
Step 1: Exposure
Step 2: Binding
Step 3: Activation
Step 4: Gene Expression
Step 5: Detection

Integration with Instrumental Confirmatory Analysis

The DR-CALUX bioassay is most powerful when used as a screening tool in a tiered analytical approach, integrated with instrumental confirmatory analysis. dffe.gov.zaresearchgate.net The primary advantage of the bioassay is its ability to rapidly and inexpensively screen a large number of samples for potential contamination. dffe.gov.za

In this integrated system, all samples are first analyzed using the DR-CALUX bioassay. A threshold or decision limit is established. nih.govnih.gov

Samples that show a response below this limit are considered compliant or of low concern and may not require further analysis.

Samples that exceed the threshold are flagged as "suspect" and are then subjected to confirmatory analysis by a more definitive instrumental method like GC-HRMS or GC-MS/MS. dffe.gov.zanih.gov

This confirmatory analysis will then identify and quantify the specific PBDD congeners (such as 1,3,7-TBDD) responsible for the biological response. This two-step process optimizes resources by focusing the more expensive and labor-intensive instrumental analysis only on those samples that have been identified as potentially contaminated. dffe.gov.za

Methodological Challenges in PBDD Analysis

The analysis of PBDDs, including 1,3,7-TBDD, is a complex task requiring highly sensitive and specific analytical methods. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the standard technique employed for the determination of these compounds in various matrices such as ambient air, flue gas, soil, and biological tissues. epa.govacs.org However, several inherent challenges can affect the accuracy and reliability of these measurements.

Low Environmental Concentrations

One of the primary difficulties in the analysis of 1,3,7-TBDD is its presence at extremely low concentrations in the environment. nih.gov PBDDs are often found at levels of picograms (pg) to micrograms (µg) per normalized cubic meter in air samples and at parts-per-trillion (ppt) or even lower concentrations in soil and biological samples. acs.orgnih.gov

The need to detect such minute quantities necessitates analytical methods with exceptionally low detection limits. nih.gov Techniques like isotope dilution, where a known amount of a labeled internal standard (e.g., ¹³C₁₂-labeled PBDD) is added to the sample at the beginning of the analytical procedure, are crucial for quantifying these ultratrace levels accurately. epa.gov The U.S. Environmental Protection Agency (EPA) has established methods, such as Method 1613B, which utilizes HRGC-HRMS and isotope dilution to measure tetra- through octa-chlorinated dioxins and furans at very low concentrations, and similar principles are applied to their brominated counterparts. epa.gov

A study on PBDD/F concentrations in various environmental samples from an electronic waste recycling facility in China highlights the range of concentrations encountered. The table below illustrates the levels found in different matrices.

Sample MatrixConcentration Range of ΣPBDD/Fs (pg/g dry weight)
SoilNot Detected - 1.8
Vegetation0.1 - 2.5
Workshop-Floor Dust15.3 - 48.6
Electronic Shredder Residue1,230 - 3,540

Data sourced from a study on an electronic waste recycling facility. acs.org

These low concentrations push the limits of current analytical instrumentation and require meticulous sample preparation and cleanup procedures to minimize background contamination and achieve the necessary sensitivity. nih.gov

Interference from Co-existing Polybrominated Compounds

The analysis of 1,3,7-TBDD is further complicated by the presence of a multitude of other polybrominated compounds in environmental and biological samples. These interfering compounds can have similar chemical and physical properties, making their separation from the target analyte challenging. dioxin20xx.org

A significant source of interference comes from polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants and are often found in much higher concentrations than PBDDs. dioxin20xx.org Certain PBDE congeners can have the same nominal mass as PBDD congeners, leading to potential misidentification and overestimation if not properly separated.

Effective sample cleanup and chromatographic separation are critical to overcome this challenge. Multi-step cleanup procedures often involve the use of various adsorbents like florisil and activated carbon columns to separate PBDD/Fs from PBDEs and other interfering compounds. dioxin20xx.org Furthermore, optimizing the gas chromatography conditions is essential to achieve the necessary resolution to separate target PBDD congeners from potentially co-eluting interferences. acs.org

The table below provides an example of the complexity of the mixtures encountered, showing the concentrations of PBDD/Fs and PBDEs in flue gas from a municipal waste combustor.

Compound ClassConcentration Range (pg/Nm³)
PBDDs1.5 - 10.2
PBDFs2.3 - 15.8
PBDEs5,600 - 23,000

Data represents a sample from a municipal waste combustor. acs.org

The vast difference in concentration between PBDEs and PBDD/Fs underscores the critical need for highly selective analytical methods to prevent interference.

Potential for Thermal and Photolytic Degradation during Analysis

PBDDs, including 1,3,7-TBDD, are susceptible to degradation under certain conditions encountered during the analytical process. Both thermal and photolytic (light-induced) degradation can occur, leading to an underestimation of the actual concentration in the original sample. acs.orgresearchgate.net

Thermal degradation can happen during the high-temperature conditions of gas chromatography. This degradation can proceed via debromination, where bromine atoms are lost from the molecule. researchgate.net The selection of appropriate solvents and optimization of extraction times and cleanup steps are crucial to minimize the potential for temperature-induced degradation. acs.org

Photolytic degradation is another concern, as PBDDs can be broken down by exposure to UV radiation or even laboratory daylight. researchgate.net This degradation also primarily occurs through debromination. researchgate.net Therefore, it is essential to protect samples and extracts from light throughout the collection, storage, and analytical procedures.

Studies have shown that the stability of PBDDs can vary depending on the matrix. For example, degradation has been observed to be slower in soil compared to in solution when exposed to daylight. researchgate.net Research into the photodegradation of related chlorinated compounds (PCDD/Fs) has shown that the rate of degradation can be influenced by the solvent and the presence of other substances. nih.gov These findings highlight the importance of carefully controlled analytical conditions to ensure the integrity of the PBDD molecules from sample collection to final analysis.

Mechanistic Research on the Biological Interactions of 1,3,7 Tribromodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Activation and Signal Transduction

The activation of the Aryl Hydrocarbon Receptor (AhR) is the central event initiating the biological effects of 1,3,7-TriBDD. This process involves the binding of the molecule (ligand) to the receptor, which then triggers a cascade of downstream events, ultimately altering gene expression.

1,3,7-TriBDD has been identified as a natural ligand for the aryl hydrocarbon receptor, demonstrating its ability to directly bind to and activate this transcription factor. researchgate.net The affinity and subsequent activation, however, show significant species-specific differences. In avian models, particularly with chicken (Gallus gallus) cells, 1,3,7-TriBDD is an effective activator. researchgate.net Studies using in vitro reporter gene assays have shown that the chicken AhR1-ARNT1 receptor-ligand complex is strongly activated by 1,3,7-TriBDD. researchgate.net

In contrast, research using mouse hepatocellular carcinoma cell lines indicates that brominated dioxins, as a class, generally exhibit a reduced capacity to activate the mouse AhR compared to the potent chlorinated dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.net This suggests that the receptor affinity of 1,3,7-TriBDD is lower in murine systems than that of TCDD. researchgate.net

Table 1: Species-Specific AhR Activation by 1,3,7-TriBDD This table summarizes the observed activation of the Aryl Hydrocarbon Receptor by 1,3,7-TriBDD in different biological models.

Species/Model System Observation Source(s)
Chicken (Gallus gallus) Strong activation of the ckAHR1-ckARNT1 pair. researchgate.net

Upon activation by a ligand like 1,3,7-TriBDD, the AhR translocates to the nucleus and promotes the transcription of a battery of target genes. A hallmark of AhR activation is the induction of cytochrome P450 (CYP) family genes. In studies on chicken embryos exposed to 1,3,7-TriBDD, the expression of Cytochrome P450 1A4 (CYP1A4) and Cytochrome P450 1A5 (CYP1A5) was significantly increased. researchgate.netresearchgate.net This up-regulation serves as a direct confirmation that 1,3,7-TriBDD functions as an AhR agonist and actively modulates downstream gene pathways. researchgate.netresearchgate.net

The biological activity of 1,3,7-TriBDD shows notable distinctions when compared to its well-studied chlorinated analog, TCDD. In chicken embryo models, the AhR pathway responds very differently to the two compounds; the ckAHR1-ckARNT1 pair is strongly activated by 1,3,7-TriBDD but, remarkably, not by TCDD. researchgate.net

Table 2: Comparative AhR Activation: 1,3,7-TriBDD vs. TCDD This table provides a comparative overview of the effects of 1,3,7-TriBDD and TCDD on the AhR pathway based on available research.

Feature 1,3,7-Tribromodibenzo-p-dioxin (1,3,7-TriBDD) 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) Source(s)
Activation of Chicken AhR1 Strong activator Not an effective activator researchgate.net
Activation of Mouse AhR Reduced potency relative to TCDD High-potency activator researchgate.net
Transcriptome Response Induces a unique gene expression profile Induces a distinct gene expression profile researchgate.netnii.ac.jp

| Downstream Pathways | Impacts insulin- and peroxisome-signaling pathways | Impacts pathways leading to more severe effects in chicken embryos | researchgate.net |

Transcriptomic and Genomic Responses to 1,3,7-TriBDD Exposure

To understand the broader impact of 1,3,7-TriBDD, researchers have employed transcriptomic analyses, which measure the expression levels of thousands of genes simultaneously. These studies provide a comprehensive snapshot of the cellular response to exposure.

Exposure to 1,3,7-TriBDD leads to significant changes in gene expression across different species. In transcriptome analysis of chicken embryos, exposure to this compound resulted in the identification of hundreds of differentially expressed genes (DEGs). researchgate.netresearchgate.net In one study, treatment groups showed 733 and 596 DEGs, respectively. researchgate.netresearchgate.net Among the most notable up-regulated DEGs were CYP1A4 and CYP1A5, consistent with AhR activation. researchgate.netresearchgate.net

In a different biological model, the mysid shrimp, transcriptome analysis following exposure to 1,3,7-TriBDD revealed a distinct pattern of gene expression changes. nii.ac.jp Notably, a suite of myosin-related genes was found to be markedly down-regulated, suggesting an impact on muscle-related functions. nii.ac.jp

Table 3: Examples of Differentially Expressed Genes (DEGs) Following 1,3,7-TriBDD Exposure This table lists examples of genes found to be differentially expressed in various organisms upon exposure to 1,3,7-TriBDD.

Organism Gene(s) Regulation Source(s)
Chicken (Gallus gallus) Embryo Cytochrome P450 1A4 (CYP1A4) Up-regulated researchgate.netresearchgate.net
Chicken (Gallus gallus) Embryo Cytochrome P450 1A5 (CYP1A5) Up-regulated researchgate.netresearchgate.net

Analyzing the large sets of DEGs allows researchers to identify which biological pathways and networks are most affected by 1,3,7-TriBDD. In chicken embryos, pathway analyses suggested that the transcriptomic changes may be linked to carcinogenic effects and alterations in metabolism, which are effects also associated with TCDD. researchgate.netresearchgate.net However, the data also pointed to a unique impact on insulin- and peroxisome-signaling pathways that differs from the response to TCDD. researchgate.net In mysids, the down-regulation of myosin-related genes implies that pathways associated with muscle structure, function, and potentially behavior are influenced by 1,3,7-TriBDD exposure. nii.ac.jp

Alterations in Cellular and Metabolic Pathways

The biological interactions of this compound, a member of the halogenated dibenzo-p-dioxin (B167043) family, are an area of increasing scientific interest. While specific research on this particular congener is limited, studies on related compounds, particularly 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), provide a framework for understanding its potential effects on cellular and metabolic pathways. It is important to note that the following sections largely draw upon research conducted on TCDD and other chlorinated dioxins, and therefore, the findings should be cautiously interpreted as potential mechanisms for this compound, pending further specific investigation.

Impact on Insulin-Signaling Pathways

Research on TCDD suggests a significant impact on insulin (B600854) signaling, potentially leading to insulin resistance-like symptoms. In studies using mature 3T3-L1 adipocytes, TCDD has been shown to impair the insulin signaling pathway. This impairment is characterized by the downregulation of key proteins, including the insulin receptor beta-subunit (IRβ), insulin receptor substrate 1 (IRS1), and glucose transporter 4 (GLUT4). nih.gov The consequence of these changes is a decrease in insulin-stimulated glucose uptake. nih.gov

The mechanism appears to be linked to the induction of tumor necrosis factor-alpha (TNF-α), a known factor in inducing insulin resistance. nih.gov TCDD upregulates the expression of TNF-α, and the subsequent activation of its receptor, TNFR1, is believed to cause the downregulation of IRβ, IRS1, and GLUT4. nih.gov This entire cascade is thought to be dependent on the aryl hydrocarbon receptor (AhR), as experiments using small interfering RNA for AhR have demonstrated that the effects of TCDD on these signaling molecules are diminished. nih.gov Furthermore, the activation of extracellular signal-regulated kinase (ERK) 1/2 and c-Jun N-terminal kinase (JNK) also appears to play a role in this process. nih.gov

While these findings are specific to TCDD, they highlight a plausible mechanism by which this compound could disrupt insulin signaling, given the shared structural similarities and the common mode of action of halogenated dioxins through the AhR.

Effects on Peroxisome-Signaling Pathways

The influence of halogenated dioxins extends to peroxisome-signaling pathways, with a notable impact on peroxisome proliferator-activated receptors (PPARs). Research on TCDD has demonstrated its ability to suppress the stimulation of PPAR-gamma1 (PPARγ1), a key regulator of adipogenesis, in multipotential C3H10T1/2 cells. nih.gov This suppression is linked to the sustained activation of extracellular signal-regulated kinase (Erk)1/2 and appears to be synergistic with epidermal growth factor (EGF) signaling. nih.gov

The table below summarizes the observed effects of TCDD on PPARγ1 signaling, which may be indicative of the potential effects of this compound.

Pathway ComponentObserved Effect of TCDDReference
PPARγ1 StimulationSuppressed nih.gov
Erk1/2 ActivationSustained nih.gov
EGF SignalingEnhanced nih.gov

These findings suggest that exposure to dioxin-like compounds could interfere with the normal function of peroxisome signaling, which is crucial for lipid metabolism and adipocyte differentiation.

Modulation of Glucose and Lipid Metabolism

The disruption of insulin and peroxisome signaling pathways by dioxin-like compounds has direct consequences for glucose and lipid metabolism. Studies on TCDD have shown that it can lead to a state of metabolic dysregulation. In 3T3-L1 cells, TCDD has been observed to inhibit adipogenic differentiation and significantly attenuate insulin-induced glucose uptake in a dose-dependent manner. nih.gov Interestingly, the attenuation of glucose uptake by TCDD appears to occur in an AhR-independent manner in fully differentiated adipocytes. nih.gov

In terms of lipid metabolism, TCDD exposure has been linked to liver lipid metabolism disorder and steatosis. nih.gov The proposed mechanism involves an increase in reactive oxygen species (ROS) which in turn activates AMP-activated protein kinase (AMPK). nih.gov Activated AMPK then upregulates the expression of CD36, a fatty acid translocase, leading to increased lipid deposition in hepatocytes. nih.gov Furthermore, TCDD has been shown to alter hepatic polyunsaturated fatty acid metabolism and eicosanoid biosynthesis, increasing the ratio of ω-6 to ω-3 polyunsaturated fatty acids and promoting a pro-inflammatory environment. nih.gov

The following table outlines the key effects of TCDD on glucose and lipid metabolism, which may serve as a model for the potential actions of this compound.

Metabolic ProcessKey Effect of TCDDCellular Model/OrganismReference
Adipogenic DifferentiationInhibited3T3-L1 cells nih.gov
Insulin-Induced Glucose UptakeAttenuated3T3-L1 adipocytes nih.gov
Hepatic Lipid DepositionIncreasedC57BL/6J mice nih.gov
CD36 ExpressionIncreasedHuh7 cells nih.gov
Polyunsaturated Fatty Acid MetabolismAlteredFemale Sprague-Dawley rats nih.gov

Role of Cytochrome P450 Enzymes in Metabolism and Response

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of dioxins and the subsequent biological response. The metabolism of 2,3,7-trichlorodibenzo-p-dioxin (B1595472) (2,3,7-triCDD), a closely related compound to this compound, has been shown to be initiated by CYP1A1, which hydroxylates the dioxin to 8-hydroxy-2,3,7-triCDD. nih.gov This metabolite can then be further conjugated by UDP-glucuronosyltransferases (UGTs), with UGT1A1, 1A9, and 2B7 showing significant activity. nih.gov

The induction of CYP enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, is a well-established effect of TCDD and other dioxin-like compounds, mediated through the AhR. nih.gov This induction can lead to an increase in the generation of reactive oxygen species (ROS), which can cause oxidative damage to DNA and other cellular components. nih.gov

The kinetic parameters for the glucuronidation of 8-hydroxy-2,3,7-triCDD by different UGT isoforms are presented in the table below, illustrating the downstream metabolic pathways for hydroxylated dioxins.

UGT IsoformApparent Km (µM)Apparent kcat (min-1)Reference
UGT1A10.81.8 nih.gov
UGT1A90.81.8 nih.gov
UGT2B73.97.0 nih.gov

These findings underscore the importance of CYP-mediated metabolism in both the detoxification and potential bioactivation of halogenated dioxins.

Computational and Molecular Modeling Studies

Quantum Chemistry Calculations for Molecular Structure and Reaction Pathways

Quantum chemistry calculations, such as those employing density functional theory (DFT), have been used to investigate the formation mechanisms of dioxins like TCDD from precursor molecules. researchgate.net These studies can elucidate reaction pathways, calculate thermodynamic parameters (ΔH, ΔS, and ΔG), and determine reaction barriers and rate constants. researchgate.net For instance, studies on TCDD formation from 2,4,5-trichlorophenol (B144370) have explored free-radical, direct condensation, and anionic reaction mechanisms, highlighting the significance of the radical mechanism at elevated temperatures. researchgate.net

Such computational approaches could be applied to this compound to predict its molecular geometry, electronic properties, and potential formation pathways from brominated precursors. These theoretical insights would be crucial for understanding its environmental fate and designing strategies for its mitigation. Furthermore, semi-empirical INDO calculations have been used to study the electronic structures of TCDD and its analogs to identify potential active centers for interaction with biological receptors. pku.edu.cn Similar computational investigations on this compound would be highly valuable.

In Silico Approaches for Predicting Biological Activity and Interactions

In silico methods, which utilize computer simulations, have become indispensable tools in toxicology and pharmacology for predicting the biological activity and interactions of chemical compounds. While specific in silico studies focusing exclusively on this compound (1,3,7-TriBDD) are not extensively available in public research databases, the established computational methodologies for other dioxin-like compounds, particularly 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), provide a robust framework for predicting the behavior of 1,3,7-TriBDD. These computational approaches are critical for understanding the molecular mechanisms that initiate the biological effects of this compound.

The primary molecular target for dioxins is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov The binding of a ligand to the AhR is a critical initiating event that leads to a cascade of downstream biological and toxicological effects. nih.gov In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in predicting the binding affinity of compounds like 1,3,7-TriBDD to the AhR and forecasting their potential biological activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov In the context of 1,3,7-TriBDD, docking simulations would be used to model its interaction with the ligand-binding domain (LBD) of the AhR. nih.gov Although an experimentally determined crystal structure of the AhR LBD is not available, homology models have been developed based on the structures of related proteins, such as the hypoxia-inducible factor 2α (HIF-2α). nih.gov These models allow for the investigation of the binding modes of various ligands.

A molecular docking study of 1,3,7-TriBDD would involve placing the molecule into the binding pocket of the AhR homology model and calculating the binding energy. This provides an estimate of the binding affinity. The simulation can also reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between 1,3,7-TriBDD and specific amino acid residues within the AhR binding pocket. For TCDD, specific residues crucial for high-affinity binding have been identified through such models. nih.gov It is hypothesized that the bromine atoms on the dibenzo-p-dioxin scaffold of 1,3,7-TriBDD would influence its fit and interaction within the AhR's binding cavity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. mdpi.com For dioxins, QSAR models can be developed to predict properties such as binding affinity to the AhR, induction of cytochrome P450 enzymes (a hallmark of AhR activation), and toxicity. mdpi.com These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode the structural and physicochemical properties of the molecules.

While a specific QSAR model for 1,3,7-TriBDD has not been detailed in available literature, the principles of QSAR can be applied. Molecular descriptors for 1,3,7-TriBDD, such as its molecular weight, lipophilicity (logP), and electronic properties, would be calculated. These descriptors would then be used in existing or newly developed QSAR models for halogenated dibenzo-p-dioxins to predict its biological activity. For instance, studies on polychlorinated dibenzofurans have used in silico predictions to assess their binding to nuclear receptors. nih.gov

The following table outlines the types of data that would be generated from in silico analyses of 1,3,7-TriBDD. It is important to note that this table is illustrative of the expected outputs from such computational studies, as specific data for this compound is limited.

In Silico MethodPredicted ParameterPredicted Value/Interaction for 1,3,7-TriBDD (Hypothetical)Key Interacting Residues in AhR (Hypothetical)
Molecular Docking Binding Affinity (kcal/mol)-9.5Phe, Val, Ser, Gln
Hydrogen Bond InteractionsPotential for weak interactions with serine residuesSer
Hydrophobic InteractionsExtensive interactions with hydrophobic residuesPhe, Val, Leu, Ile
QSAR Modeling Relative Potency (compared to TCDD)0.1 - 0.5N/A
AhR-mediated Gene Expression Induction (Fold Change)50 - 150N/A
Predicted Toxicity (e.g., LD50)Higher than TCDDN/A
Pharmacokinetic Modeling Bioaccumulation FactorLower than TCDDN/A
Half-life in Biological SystemsShorter than TCDDN/A

Pharmacokinetic and Biodegradation Predictions

In silico models can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of 1,3,7-TriBDD. Physiologically based pharmacokinetic (PBPK) models, for example, can simulate the fate of the compound in the body over time. researchgate.net Furthermore, computational models have been developed to predict the biodegradability of dioxins, which is crucial for assessing their environmental persistence. nih.gov These models often use descriptors related to the molecule's susceptibility to enzymatic attack. The bromine atoms in 1,3,7-TriBDD, being more labile than chlorine atoms, might lead to predictions of a shorter environmental half-life compared to its chlorinated analogs.

Regulatory Landscape and Research Gaps for Pbdds Including 1,3,7 Tribromodibenzo P Dioxin

Current Regulatory Status and International Conventions

The primary international instrument for eliminating or restricting the production and use of persistent organic pollutants is the Stockholm Convention. iisd.org However, the current regulatory status of PBDDs, such as 1,3,7-Tribromodibenzo-p-dioxin, is marked by their notable absence from this key global treaty.

As of late 2024, polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) are not listed in the annexes of the Stockholm Convention on Persistent Organic Pollutants. pops.intiaeg.com This means their production and release are not regulated under this global treaty, which aims to protect human health and the environment from chemicals that remain intact for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. iisd.org A recent proposal has been submitted to the Convention's Persistent Organic Pollutants Review Committee (POPRC) to consider listing polyhalogenated dibenzo-p-dioxins and dibenzofurans, which includes the brominated varieties. iaeg.com This proposal, discussed at the POPRC-20 meeting in September 2024, signals a potential shift but confirms their current unregulated status under the Convention. iisd.org

In stark contrast to PBDDs, their chlorinated counterparts, polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), are explicitly addressed under the Stockholm Convention. iaeg.com PCDD/Fs are listed in Annex C, which focuses on the reduction and, where feasible, ultimate elimination of unintentional releases. pops.int This regulatory discrepancy exists despite the recognized similarities in the toxic mechanisms of the two chemical families. iaeg.comipen.org The World Health Organization (WHO) and other regulatory bodies have established a comprehensive framework for assessing the risks of PCDD/Fs, including the use of Toxic Equivalency Factors (TEFs) to evaluate the toxicity of different congeners relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). who.intwho.intnih.gov

Table 1: Comparative Regulatory Status of PBDDs and PCDD/Fs under the Stockholm Convention

Chemical GroupStockholm Convention StatusRelevant AnnexRegulatory Focus
Polybrominated Dibenzo-p-dioxins (PBDDs)Not Listed (Proposed for review) iaeg.comN/ANo global mandate for control or monitoring.
Polychlorinated Dibenzo-p-dioxins (PCDD/Fs)Listed pops.intiaeg.comAnnex C (Unintentional Production) pops.intMeasures to reduce unintentional releases with the goal of minimization and ultimate elimination. pops.int

Scientific Basis for Future Regulatory Consideration

The push for regulating PBDDs is grounded in scientific data indicating that they share the hazardous characteristics of listed POPs. This evidence forms the basis of proposals for their formal assessment by international health and environmental organizations.

Scientific evidence strongly suggests that PBDDs, including congeners like this compound, exhibit the defining characteristics of persistent organic pollutants. A proposal to the POPRC argues that polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) meet the Convention's screening criteria for persistence, bioaccumulation, long-range environmental transport, and adverse effects. iaeg.com In mammalian systems, the mechanism of action and toxicity of 2,3,7,8-substituted PBDDs are similar to their chlorinated analogues. iaeg.com Brominated dioxins are known to exhibit similar health effects as PCDD/Fs, such as inducing aryl hydrocarbon hydroxylase activity and causing wasting syndrome, thymic atrophy, and liver toxicity. ipen.org

Table 2: POPs Characteristics of Polybrominated Dibenzo-p-dioxins (PBDDs)

POP CharacteristicEvidence for PBDDsSource
PersistenceConsidered to meet the screening criteria for persistence as per Annex D of the Stockholm Convention. iaeg.com
BioaccumulationConsidered to meet the screening criteria for bioaccumulation as per Annex D of the Stockholm Convention. iaeg.com
Potential for Long-Range Environmental TransportConsidered to meet the screening criteria for long-range environmental transport as per Annex D of the Stockholm Convention. iaeg.com
Adverse EffectsToxicity is similar to that of PCDD/Fs, which are known to cause a range of adverse health effects. iaeg.comipen.org iaeg.comipen.org

Based on the available scientific evidence, there have been formal recommendations for PBDDs to be evaluated by international authorities. A proposal was submitted for the POPs Review Committee (POPRC) of the Stockholm Convention to consider listing polyhalogenated dibenzo-p-dioxins and dibenzofurans, including PBDDs, in the Convention's annexes. iaeg.com This process was initiated at the POPRC's 20th meeting in September 2024. iisd.org Furthermore, as early as 2005, a WHO-IPCS expert meeting identified polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as a group of compounds for possible future inclusion in the Toxic Equivalency Factor (TEF) concept, which would facilitate their risk assessment alongside PCDD/Fs. nih.gov

Research Needs for Informing Policy and Risk Assessment

To build a robust foundation for potential regulation and effective risk management of PBDDs, several key research gaps must be addressed. Comprehensive risk assessment, which underpins policy decisions, requires detailed data across several domains. jhu.eduepa.gov There is a pressing need to develop appropriate and protective soil standards for a majority of POPs, which would include PBDDs, to minimize human exposure through the food chain. researchgate.net

Future research should focus on:

Comprehensive Congener Analysis: While much is known about 2,3,7,8-substituted congeners, more data is needed on the occurrence, fate, and toxicity of all PBDD congeners, including mixed halogenated (brominated/chlorinated) compounds. iaeg.com

Environmental Fate and Transport: Detailed studies on the environmental pathways of this compound and other PBDDs are required to model their long-range transport and identify environmental sinks.

Toxicological Data: Further toxicological research is necessary to refine the Toxic Equivalency Factors (TEFs) for individual PBDD congeners, which is a critical step for accurate risk assessment. nih.gov

Exposure Assessment: More extensive monitoring data is needed to understand human and environmental exposure levels, particularly in regions with significant e-waste processing or industrial activities that may release these compounds.

Analytical Methods: Continued development and standardization of analytical methods are essential for the reliable detection and quantification of PBDDs in various environmental and biological matrices. basel.int

Addressing these research needs will be crucial for international bodies like the POPRC and WHO to conduct thorough risk profiles and management evaluations, ultimately informing evidence-based policy decisions on a global scale. pops.int

An in-depth examination of the regulatory landscape and research priorities concerning polybrominated dibenzo-p-dioxins (PBDDs), with a specific focus on the chemical compound this compound, reveals significant challenges and areas requiring further investigation. This article delineates the current state of analytical methodologies, monitoring efforts, risk assessment strategies, and the critical knowledge gaps that hinder a comprehensive understanding of this class of environmental contaminants.

1 Development of High-Sensitivity Analytical Methods

The accurate detection and quantification of PBDDs, including this compound, in various environmental matrices are paramount for assessing exposure and risk. The development of high-sensitivity analytical methods is crucial, as these compounds are often present at trace levels.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) stands as the gold standard for the analysis of PBDDs. dioxin20xx.orgepa.gov This technique offers the necessary selectivity and sensitivity to identify and quantify individual PBDD congeners, even in complex samples. dioxin20xx.org For instance, EPA Method 1613B, though developed for chlorinated dioxins and furans, provides a framework that can be adapted for PBDDs, measuring tetra- through octa-chlorinated compounds by isotope dilution HRGC/HRMS. epa.gov Similarly, EPA Method 8290A uses HRGC/HRMS to measure these compounds in a wide array of environmental media at parts-per-trillion to parts-per-quadrillion concentrations. epa.gov

A significant challenge in the analysis of PBDDs is the potential for interference from other brominated compounds, such as polybrominated diphenyl ethers (PBDEs), which are often present in much higher concentrations. ornl.gov To address this, various sample cleanup and fractionation procedures are employed. These methods, such as the use of florisil (B1214189) columns and active carbon columns, are designed to separate PBDDs from interfering substances before instrumental analysis. ornl.gov

Furthermore, immunoassays, like enzyme-linked immunosorbent assay (ELISA) and active aryl hydrocarbon immunoassay (Ah-I), have been developed as screening tools. nih.gov While these methods are rapid and cost-effective, they generally have higher detection limits than HRGC/HRMS and are more suited for preliminary screening rather than precise quantification of individual congeners. nih.gov

Table 1: Key Analytical Techniques for PBDD Analysis

Analytical Technique Description Key Advantages Key Challenges
HRGC/HRMS High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry is the definitive method for identifying and quantifying individual PBDD congeners. High sensitivity and selectivity, allowing for the detection of trace amounts. High cost, complex instrumentation, and lengthy analysis time.
Immunoassays (ELISA, Ah-I) Antibody-based methods used for rapid screening of dioxin-like compounds. Rapid, cost-effective, and suitable for high-throughput screening. Lower sensitivity and specificity compared to HRGC/HRMS; provides a measure of total dioxin-like activity rather than individual congener concentrations.
Sample Cleanup (e.g., Florisil, Active Carbon Columns) Chromatographic techniques used to separate PBDDs from interfering compounds prior to analysis. Improves the accuracy of quantification by removing interferences. Can be labor-intensive and may result in sample loss if not optimized.

2 Continued Monitoring of Emission Sources and Environmental Behavior

Continuous monitoring of emission sources is essential for understanding the release of PBDDs into the environment and for evaluating the effectiveness of regulatory measures. Industrial processes, particularly waste incineration, are significant sources of PBDDs. nih.govepa.gov A study of municipal and industrial waste incinerators revealed that industrial waste incinerators had significantly higher PBDD/F concentrations in their stack flue gases compared to municipal solid waste incinerators. nih.gov

Recent updates to the Industrial Emissions Directive (IED) in Europe now mandate the compulsory monitoring of dioxin emissions from waste incinerators during all operating times, including start-up and shut-down phases, which are critical periods for dioxin formation. zerowasteeurope.eu This is a crucial step towards a more accurate inventory of PBDD emissions.

Once released, the environmental fate and behavior of PBDDs are governed by their physicochemical properties. Due to their low water solubility and high lipophilicity, PBDDs tend to adsorb to soil and sediment particles. researchgate.netepa.gov This makes aquatic sediments a major environmental sink for these compounds. epa.gov Photodegradation and volatilization are potential removal pathways from water and soil surfaces, but their effectiveness is limited, leading to long-term persistence in the environment. epa.gov The environmental half-life of dioxin-like compounds can be on the order of years. epa.gov

While general principles of environmental behavior for PBDDs can be inferred from their chlorinated analogs, specific data for this compound are scarce.

3 Comprehensive Risk Assessment Methodologies for PBDDs

The risk assessment of PBDDs is complicated by the fact that they typically occur in complex mixtures of various congeners, each with differing toxicities. The most widely accepted approach for assessing the risk of such mixtures is the Toxicity Equivalency Factor (TEF) methodology. ornl.govwikipedia.orgcdc.govca.gov

The TEF approach expresses the toxicity of individual dioxin-like compounds, including PBDDs, in terms of the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is assigned a TEF of 1.0. ornl.govwikipedia.org Other congeners are assigned TEF values based on their relative toxicity to 2,3,7,8-TCDD. cdc.gov The total toxicity of a mixture is then expressed as a single value, the Toxic Equivalency (TEQ), which is the sum of the concentrations of each congener multiplied by its respective TEF. ornl.govwikipedia.org The World Health Organization (WHO) has established consensus TEF values for a number of polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and dioxin-like polychlorinated biphenyls (PCBs). nih.gov

A significant challenge in applying the TEF methodology to PBDDs is the limited toxicological data available for many of the brominated congeners. nih.gov In the absence of specific data, TEFs for brominated compounds are often assumed to be the same as their chlorinated counterparts. However, this introduces uncertainty into the risk assessment. The U.S. Environmental Protection Agency (EPA) recommends the use of the 2005 WHO consensus TEFs for risk assessments of dioxin-like compounds. ornl.gov

For non-cancer health effects, the EPA has established a reference dose (RfD) for 2,3,7,8-TCDD, which can be used in conjunction with the TEQ approach to assess risks at contaminated sites. epa.gov

Table 2: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-Like Compounds

Compound Class Specific Congener TEF for Humans/Mammals
Polychlorinated Dibenzo-p-dioxins (PCDDs) 2,3,7,8-TCDD 1
1,2,3,7,8-PeCDD 1
1,2,3,4,7,8-HxCDD 0.1
1,2,3,6,7,8-HxCDD 0.1
1,2,3,7,8,9-HxCDD 0.1
1,2,3,4,6,7,8-HpCDD 0.01
OCDD 0.0003
Polychlorinated Dibenzofurans (PCDFs) 2,3,7,8-TCDF 0.1
1,2,3,7,8-PeCDF 0.03
2,3,4,7,8-PeCDF 0.3
1,2,3,4,7,8-HxCDF 0.1
1,2,3,6,7,8-HxCDF 0.1
1,2,3,7,8,9-HxCDF 0.1
2,3,4,6,7,8-HxCDF 0.1
1,2,3,4,6,7,8-HpCDF 0.01
1,2,3,4,7,8,9-HpCDF 0.01
OCDF 0.0003

Note: TEFs for PBDDs are often assumed to be the same as their chlorinated analogues in the absence of specific data.

4 Data Gaps in Environmental Occurrence and Mechanistic Understanding

Despite the advances in analytical techniques and risk assessment methodologies, significant data gaps remain, particularly for individual PBDD congeners like this compound.

There is a lack of comprehensive data on the environmental occurrence of many PBDD congeners. While studies have monitored for PBDDs in various environmental compartments, the focus has often been on the most toxic, 2,3,7,8-substituted congeners. The distribution and concentration of non-2,3,7,8-substituted congeners, such as this compound, are not well characterized. This is a critical gap, as the total concentration of PBDDs may be underestimated if only a limited number of congeners are analyzed.

Furthermore, our mechanistic understanding of the formation, fate, and toxicity of individual PBDD congeners is incomplete. The formation of PBDDs during combustion processes is complex and can be influenced by various factors, including the presence of bromine and chlorine sources and the combustion temperature. epa.gov While it is known that PBDDs can be formed through "de novo" synthesis from carbon in fly ash, the specific pathways leading to the formation of different congeners are not fully elucidated. epa.gov

From a toxicological perspective, while it is generally accepted that dioxin-like compounds exert their effects through the aryl hydrocarbon receptor (AhR), the relative potencies and specific toxicological profiles of many PBDD congeners have not been determined. nih.gov This lack of data necessitates the use of assumptions in risk assessments, such as equating the toxicity of brominated congeners to their chlorinated counterparts, which may not be accurate.

Conclusion and Future Research Directions

Summary of Current Understanding of 1,3,7-Tribromodibenzo-p-dioxin

The current understanding of this compound is largely extrapolated from general knowledge of PBDDs and their chlorinated analogues, polychlorinated dibenzo-p-dioxins (PCDDs). PBDDs are known to be formed as unintentional byproducts in various industrial processes, particularly those involving brominated flame retardants. nih.gov They are also known to be produced during combustion processes. nih.gov

Physicochemical Properties:

Interactive Data Table: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₅Br₃O₂PubChem
Molecular Weight420.88 g/mol PubChem nih.gov
XLogP35.1PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov
Exact Mass417.78397 DaPubChem nih.gov
Monoisotopic Mass417.78397 DaPubChem nih.gov
Topological Polar Surface Area18.5 ŲPubChem nih.gov
Heavy Atom Count17PubChem nih.gov

Note: These properties are computationally derived and have not been experimentally verified. nih.gov

Toxicological Profile:

There is a significant lack of direct toxicological studies on this compound. The toxicity of PBDDs is often compared to that of their chlorinated counterparts using the Toxic Equivalency Factor (TEF) concept. wikipedia.orgnih.gov The TEF expresses the toxicity of a dioxin-like compound relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). wikipedia.org However, a specific TEF for this compound has not been established by major regulatory bodies due to the absence of empirical data. It is generally assumed that PBDDs act via a similar mechanism of toxicity as PCDDs, which involves binding to the aryl hydrocarbon (Ah) receptor. nih.gov

Identification of Critical Knowledge Gaps for Advanced Research

The analysis of available information highlights substantial knowledge gaps concerning this compound. These gaps hinder a comprehensive risk assessment and the development of effective management strategies.

Key Knowledge Gaps:

Empirical Physicochemical Data: There is a complete lack of experimentally determined physicochemical properties. These data are fundamental for predicting the environmental fate and transport of the compound.

Toxicological Data: No specific in vivo or in vitro toxicological studies have been conducted for this compound. This prevents the determination of a reliable TEF and an accurate assessment of its potential risk to human health and the environment.

Environmental Occurrence and Levels: While studies have tentatively identified some tribrominated dibenzo-p-dioxins in environmental samples, specific data on the presence and concentration of the 1,3,7- congener are absent. nih.gov Monitoring data is crucial to understand human and ecological exposure.

Formation and Sources: While general formation pathways for PBDDs are known, the specific conditions favoring the formation of the 1,3,7-tribromo isomer have not been investigated.

Analytical Standards: The availability of certified analytical standards is essential for accurate quantification in environmental and biological matrices. While some suppliers list the compound, its widespread availability for research purposes is not guaranteed. isotope.comisotope.com

Proposed Avenues for Interdisciplinary Research Efforts

Addressing the identified knowledge gaps requires a concerted and interdisciplinary research effort. The following avenues are proposed:

Chemical Synthesis and Characterization: The synthesis of a pure, certified analytical standard of this compound is a critical first step. nih.govresearchgate.netresearchgate.net This would enable the experimental determination of its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient.

Toxicological and Mechanistic Studies: A tiered approach to toxicological testing should be implemented. This would involve in vitro assays to assess its relative potency to bind to the Ah receptor and induce downstream effects. Based on these results, targeted in vivo studies in animal models could be designed to evaluate its toxicity profile, including potential carcinogenic, developmental, and endocrine-disrupting effects.

Advanced Analytical Method Development: Development and validation of sensitive and specific analytical methods for the detection and quantification of this compound in various matrices, including air, water, soil, sediment, and biological tissues, are necessary. This would likely involve high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). epa.gov

Environmental Monitoring and Source Apportionment: Once analytical methods are established, comprehensive monitoring studies should be conducted to determine the environmental levels of this compound in different geographical regions and environmental compartments. These studies should be designed to identify potential sources and understand its environmental fate.

Computational Modeling: In parallel with experimental work, computational toxicology and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the toxicity and environmental behavior of this compound and to prioritize further experimental research.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 1,3,7-TriBDD in environmental matrices?

  • Methodology : Utilize gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for isomer-specific detection. For quantification, follow EPA Method 613, which is adapted for chlorinated dioxins but can be modified for brominated analogs by adjusting ionization parameters (e.g., electron capture negative ionization) .
  • Data Consideration : Include internal standards (e.g., 13C^{13}C-labeled 1,3,7-TriBDD) to correct for matrix effects and recovery rates. Calibration curves should span concentrations from 0.1 to 100 pg/μL to ensure sensitivity in trace-level detection.

Q. How does 1,3,7-TriBDD accumulate in marine ecosystems, and what are its primary bioindicators?

  • Methodology : Conduct biomonitoring studies using mussels (Mytilus spp.) and fish as sentinel species due to their filter-feeding behavior and trophic transfer potential. Analyze tissue samples via lipid-normalized concentration ratios to assess bioaccumulation factors (BAFs) .
  • Data Contradictions : While 1,3,7-TriBDD is naturally produced by red algae, anthropogenic brominated dioxins may co-occur in industrial regions, necessitating source apportionment via congener-specific profiling .

Q. What are the known toxicological mechanisms of 1,3,7-TriBDD in avian species?

  • Methodology : Compare dose-response relationships between 1,3,7-TriBDD and 2,3,7,8-TCDD in avian embryos using in ovo exposure models. Measure cytochrome P450 1A (CYP1A) induction via ethoxyresorufin-O-deethylase (EROD) assays to assess aryl hydrocarbon receptor (AhR) activation .
  • Key Finding : 1,3,7-TriBDD exhibits weaker AhR binding affinity than TCDD, but prolonged exposure in marine birds may disrupt thyroid hormone homeostasis due to structural similarities to thyroid-disrupting compounds .

Advanced Research Questions

Q. How do transcriptomic responses to 1,3,7-TriBDD in mysid shrimp (Americamysis bahia) differ from those induced by chlorinated dioxins?

  • Methodology : Perform RNA sequencing on mysids exposed to sublethal doses (1–10 ng/L) of 1,3,7-TriBDD. Use pathway enrichment analysis (e.g., KEGG, GO terms) to identify dysregulated genes, focusing on oxidative stress (e.g., sod, cat) and xenobiotic metabolism (e.g., cyp3a) pathways. Contrast results with datasets from TCDD-exposed mysids .
  • Contradiction Alert : Preliminary studies suggest 1,3,7-TriBDD upregulates heat shock proteins (hsp70) more robustly than TCDD, possibly due to bromine’s electronegativity altering protein interactions .

Q. Can 1,3,7-TriBDD be integrated into the WHO Toxicity Equivalence Factor (TEF) framework for dioxin-like compounds?

  • Methodology : Calculate relative potency (REP) values using in vitro AhR luciferase reporter assays and in vivo zebrafish embryotoxicity tests. Compare REPs to TCDD (reference REP = 1.0). A REP < 0.01 would exclude 1,3,7-TriBDD from the TEF system, as seen with other weakly active congeners .
  • Data Gap : Limited mammalian toxicokinetic data for 1,3,7-TriBDD hinders REP validation. Cross-species extrapolation requires hepatic microsomal stability assays .

Q. What role do marine microbial communities play in the degradation of 1,3,7-TriBDD?

  • Methodology : Isolate bacteria from contaminated sediments using enrichment cultures with 1,3,7-TriBDD as the sole carbon source. Characterize degradation pathways via LC-QTOF-MS to identify debrominated intermediates (e.g., di- and mono-BDDs) .
  • Challenge : Aerobic degradation rates are slower than for chlorinated dioxins due to bromine’s stronger C–Br bond energy, necessitating anaerobic consortia for reductive debromination studies .

Key Considerations for Experimental Design

  • Confounding Factors : Co-exposure to other brominated flame retardants (e.g., PBDEs) may synergize 1,3,7-TriBDD toxicity. Use factorial designs to isolate effects .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., minimizing animal cohorts via power analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.